ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.41 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a methoxybenzyl group, and a carbothioyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-methoxybenzylamine in the presence of a carbothioylating agent. The reaction is carried out under controlled conditions, usually at elevated temperatures and in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include covalent modification of amino acid residues and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholinopropyl group instead of a methoxybenzyl group.
ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE: Contains an acetyloxybenzoyl group instead of a methoxybenzyl group.
ETHYL 4-[(4-METHOXYBENZOYL)AMINO]BENZOATE: Similar structure with a methoxybenzoyl group.
Uniqueness
ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial uses .
Properties
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylcarbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-17(21)13-8-10-15(11-9-13)20-18(24)19-12-14-6-4-5-7-16(14)22-2/h4-11H,3,12H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCDCCUKGMXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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